3-(3-Amino-3-carboxypropyl)uridine
Overview
Description
3-(3-Amino-3-carboxypropyl)uridine is a modified nucleoside found in transfer ribonucleic acid (tRNA). It is a highly conserved modification present in both bacteria and eukaryotes. The compound consists of a uridine base with a 3-amino-3-carboxypropyl group attached to the N3 atom of the uracil base. This modification plays a crucial role in stabilizing the tRNA structure and ensuring proper function during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-3-carboxypropyl)uridine involves the enzymatic transfer of the 3-amino-3-carboxypropyl group to the uridine base. This process is catalyzed by the enzyme tRNA aminocarboxypropyltransferase, which uses S-adenosylmethionine as a cofactor. The reaction typically occurs at position 47 of the tRNA molecule .
Industrial Production Methods: recombinant expression systems using Escherichia coli or other suitable hosts can be employed to produce the enzyme tRNA aminocarboxypropyltransferase, which can then be used to synthesize the compound in vitro .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Amino-3-carboxypropyl)uridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives of this compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Amino-3-carboxypropyl)uridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on nucleic acid structure and function.
Biology: The compound is crucial for understanding tRNA stability and function, as well as the role of post-transcriptional modifications in gene expression.
Medicine: Research on this compound contributes to the development of therapeutic strategies targeting RNA modifications in various diseases.
Industry: While not widely used in industry, the compound’s study can inform biotechnological applications involving tRNA modifications
Mechanism of Action
3-(3-Amino-3-carboxypropyl)uridine exerts its effects by stabilizing the tRNA structure. The 3-amino-3-carboxypropyl group attached to the uridine base prevents it from engaging in Watson-Crick base pairing, thereby maintaining the correct folding and stability of the tRNA molecule. This modification ensures accurate and efficient decoding during protein synthesis by modulating codon-anticodon interactions on the ribosome .
Comparison with Similar Compounds
3-(3-Amino-3-carboxypropyl)pseudouridine: A similar compound with a pseudouridine base instead of uridine.
1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine: Another derivative with a methyl group attached to the pseudouridine base.
Uniqueness: 3-(3-Amino-3-carboxypropyl)uridine is unique due to its specific role in stabilizing tRNA structure and its presence in both bacterial and eukaryotic tRNAs. Its ability to prevent Watson-Crick base pairing distinguishes it from other nucleoside modifications, making it a critical component in the study of RNA biology .
Properties
IUPAC Name |
2-amino-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNIEZJFCGTDKV-JANFQQFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967195 | |
Record name | 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52745-94-5 | |
Record name | 3-(3-Amino-3-carboxypropyl)uridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52745-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Amino-3-carboxypropyl)uridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052745945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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